Ethyl 3-cyclopropyl-3-oxopropanoate

Description

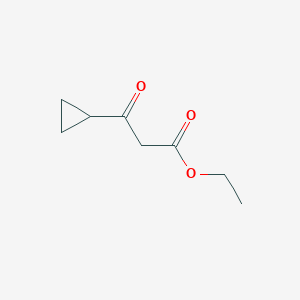

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyclopropyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(10)5-7(9)6-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSVADABIDBSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294564 | |

| Record name | ethyl 3-cyclopropyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24922-02-9 | |

| Record name | Ethyl 3-cyclopropyl-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24922-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyclopropyl-3-oxopropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024922029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24922-02-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-cyclopropyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Cyclopropyl 3 Oxopropanoate

Conventional Synthetic Routes

Conventional methods for synthesizing Ethyl 3-cyclopropyl-3-oxopropanoate primarily involve well-established organic reactions such as esterification and condensation.

Esterification, a fundamental reaction in organic synthesis, can be employed to produce this compound. One documented approach involves the reaction of cyclopropanecarboxylic acid with an esterifying agent. For instance, reacting cyclopropanecarboxylic acid with thionyl chloride produces cyclopropanecarbonyl chloride. google.com This acid chloride can then be reacted with an appropriate alcohol in the presence of an acid acceptor to yield the desired ester. google.com

Another example is the esterification of cyclopropanecarboxylic acid with methanol (B129727) or ethanol (B145695) in the presence of an ion exchange resin like Amberlyst-15, which is heated at reflux. google.com

A specific, though indirect, route to a related compound involves a condensation reaction of ethyl cyclopropanecarboxylate (B1236923) with ethyl acetate (B1210297) to form ethyl 3-cyclopropyl-propan-3-on-1-oate. prepchem.com This highlights the versatility of ester starting materials in constructing the carbon skeleton.

Condensation and carbonylation reactions provide powerful tools for forming the carbon-carbon bonds necessary for the synthesis of this compound. These methods often utilize malonic acid derivatives or carboxylic acid chlorides as key starting materials.

A prominent synthetic route involves the acylation of a malonic acid derivative. In one detailed procedure, ethyl hydrogen malonate is treated with n-butyllithium in dry tetrahydrofuran (B95107) (THF) at a low temperature (-75°C). prepchem.com The resulting dianion is then reacted with cyclopropanecarbonyl chloride to yield the crude product, which is subsequently purified by distillation under reduced pressure. prepchem.com

Another method utilizes ethyl potassium malonate, which is reacted with cyclopropanecarboxylic acid chloride in the presence of triethylamine (B128534) and magnesium chloride in ethyl acetate. chemicalbook.com This process results in a high yield of this compound. chemicalbook.com

A variation of this approach involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) as the malonic acid derivative. guidechem.com This is reacted with an acyl chloride in the presence of pyridine (B92270) in dichloromethane. guidechem.com

Cyclopropanecarbonyl chloride is a key reagent in several synthetic pathways. It can be prepared by reacting cyclopropanecarboxylic acid with oxalyl chloride and a catalytic amount of N,N-dimethylformamide. chemicalbook.com The resulting acid chloride is then reacted with a pre-formed malonic acid solution. chemicalbook.com

In a different approach, cyclopropyl (B3062369) methyl ketone is reacted with a formic ester in tetrahydrofuran. google.com The resulting intermediate is then further reacted to produce a 3-cyclopropyl-3-oxopropanal acetal (B89532) compound, which is a precursor to the target molecule. google.com

| Starting Material 1 | Starting Material 2 | Reagents | Solvent | Yield | Reference |

| Ethyl hydrogen malonate | Cyclopropanecarbonyl chloride | n-Butyllithium | Tetrahydrofuran | Not specified | prepchem.com |

| Ethyl potassium malonate | Cyclopropanecarboxylic acid chloride | Triethylamine, Magnesium chloride | Ethyl acetate | 93% | chemicalbook.com |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione | Acyl chloride | Pyridine | Dichloromethane | Not specified | guidechem.com |

| Cyclopropanecarboxylic acid | Oxalyl chloride | N,N-dimethylformamide | Tetrahydrofuran | Not specified | chemicalbook.com |

| Cyclopropyl methyl ketone | Formic ester | - | Tetrahydrofuran | 85.5% (of acetal) | google.com |

Condensation and Carbonylation Approaches

Catalytic Synthesis of this compound

Catalytic methods offer an alternative, often more efficient, route to this compound. These methods typically involve the use of a catalyst to promote the desired reaction, leading to higher yields and milder reaction conditions.

Base-mediated catalysis is a common strategy in the synthesis of β-keto esters like this compound. The active methylene (B1212753) group between the two carbonyl groups in the product has a certain acidity and can be deprotonated by a base to form a carbanion. guidechem.com This nucleophilic carbanion can then participate in further reactions. guidechem.com

One synthetic method employs sodium hydride as a base. In this procedure, 3-acetyl-methylpyrrole is slowly added to a suspension of sodium hydride and diethyl carbonate in benzene. guidechem.com The resulting mixture is heated to drive the reaction to completion. guidechem.com

Another example of base-mediated catalysis involves the use of triethylamine in the reaction between ethyl potassium malonate and cyclopropanecarboxylic acid chloride. chemicalbook.com While triethylamine acts as a base to neutralize the HCl formed during the reaction, it also plays a crucial role in facilitating the condensation.

| Base | Reactant 1 | Reactant 2 | Solvent | Key Aspect | Reference |

| Sodium Hydride | 3-Acetyl-methylpyrrole | Diethyl Carbonate | Benzene | Claisen condensation | guidechem.com |

| Triethylamine | Ethyl potassium malonate | Cyclopropanecarboxylic acid chloride | Ethyl acetate | Neutralizes HCl, facilitates condensation | chemicalbook.com |

| n-Butyllithium | Ethyl hydrogen malonate | - | Tetrahydrofuran | Formation of dianion for acylation | prepchem.com |

Lewis Acid Catalysis (e.g., Magnesium Chloride)

A notable synthetic route to this compound involves a magnesium chloride-mediated acylation reaction. This method utilizes the Lewis acidic nature of magnesium chloride to facilitate the formation of the β-keto ester.

In a representative procedure, a suspension of potassium ethyl malonate in ethyl acetate is treated with triethylamine and magnesium chloride. The reaction mixture is stirred at an elevated temperature to form the magnesium enolate of the malonate. Separately, cyclopropanecarbonyl chloride is prepared by reacting cyclopropanecarboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide. The previously prepared malonate solution is then added to the acid chloride solution. The reaction proceeds at room temperature, and after an aqueous workup with citric acid, this compound is obtained in high yield. nih.gov

A detailed experimental procedure is as follows: To a suspension of potassium ethyl malonate (17.0 g, 0.10 mol) in ethyl acetate (100 ml), triethylamine (34.7 ml, 0.25 mol) and magnesium chloride (14.3 g, 0.15 mol) are added under ice cooling. The mixture is then stirred at 40°C for 20 hours. In a separate flask, a solution of cyclopropanecarboxylic acid (4.30 g, 50.0 mmol) in tetrahydrofuran (50 ml) is treated with oxalyl chloride (4.36 ml, 50.0 mmol) and a catalytic amount of N,N-dimethylformamide under ice cooling. This mixture is stirred for 1 hour at that temperature and then for 1 hour at room temperature. The malonic acid solution is then added to this acid chloride solution under ice cooling, and the resulting mixture is stirred at room temperature for 20 hours. nih.gov

Optimization and Scalability of this compound Synthesis

The efficiency and economic viability of any synthetic process, particularly for industrial applications, depend on the optimization of reaction conditions and strategies to enhance the yield.

Reaction Conditions and Solvent Effects

The temperature profile of the reaction is also a key factor. The initial formation of the magnesium enolate is conducted at 40°C, suggesting that thermal energy is required to drive this step. In contrast, the subsequent acylation is performed at room temperature after an initial ice-cooling period, which is likely to control the initial exothermic reaction and prevent the formation of byproducts. The reaction time of 20 hours for both the enolate formation and the final acylation step indicates that the reactions are relatively slow at the given temperatures. nih.gov Further studies could explore the impact of microwave irradiation, which has been shown to accelerate similar organic transformations, potentially reducing reaction times.

Yield Enhancement Strategies

The reported synthesis using magnesium chloride provides a high yield of 93%. nih.gov This high efficiency is a significant advantage for the scalability of the process. One of the key factors contributing to this high yield is the use of an excess of triethylamine and magnesium chloride relative to the potassium ethyl malonate. Triethylamine acts as a base to deprotonate the malonate, while magnesium chloride, the Lewis acid, coordinates to the resulting enolate, which likely prevents side reactions and favors the desired C-acylation over O-acylation.

Further strategies to potentially enhance the yield or simplify the process could involve exploring alternative Lewis acids. While magnesium chloride is effective, other Lewis acids such as zinc chloride or titanium tetrachloride could offer different reactivity profiles and might allow for milder reaction conditions or shorter reaction times. Additionally, optimizing the stoichiometry of the reagents could lead to a more cost-effective process without compromising the yield. A thorough investigation into the purification process, such as crystallization or distillation, could also contribute to maximizing the recovery of the final product. The reported procedure uses the crude product directly in the next step, which is efficient for a multi-step synthesis but may require optimization if a highly pure isolated product is desired. nih.gov

Reactivity and Organic Transformations of Ethyl 3 Cyclopropyl 3 Oxopropanoate

Reactions Involving the β-Keto Ester Moiety

The β-keto ester functionality is the primary site of reactivity in Ethyl 3-cyclopropyl-3-oxopropanoate, undergoing reactions typical of 1,3-dicarbonyl compounds. These include enolization and enolate formation, which then facilitate a variety of nucleophilic additions and electrophilic substitutions at the α-carbon.

Enolization and Enolate Chemistry

Like other β-dicarbonyl compounds, this compound exists in equilibrium with its enol tautomer. The presence of two electron-withdrawing groups (the cyclopropyl (B3062369) ketone and the ethyl ester) increases the acidity of the α-protons (the protons on the carbon between the two carbonyl groups). This facilitates deprotonation by a suitable base to form a resonance-stabilized enolate ion.

The formation of this enolate is a critical step in many of the reactions of this compound, as it serves as a potent carbon nucleophile. The choice of base and reaction conditions can be tailored to control the formation of the enolate for subsequent reactions. A description of a synthetic procedure for this compound highlights the formation of a dianion from ethyl hydrogen malonate, which then reacts with cyclopropanecarbonyl chloride, underscoring the feasibility of generating enolate-like species from this structural motif. prepchem.com

Nucleophilic Additions (e.g., Aldol (B89426) Reactions, Michael Additions)

The enolate derived from this compound is a soft nucleophile, making it an excellent candidate for conjugate addition reactions, most notably the Michael addition. In a typical Michael reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of β-keto esters in Michael additions is a cornerstone of organic synthesis.

Similarly, the enolate can participate in Aldol-type reactions, attacking the carbonyl carbon of an aldehyde or ketone to form a β-hydroxy keto ester. These reactions are fundamental in carbon-carbon bond formation.

A prominent application of these sequential reactions is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring. rsc.orgbeilstein-journals.orgmdpi.combiosynth.com This powerful ring-forming strategy could theoretically be employed with this compound to construct complex polycyclic systems bearing a cyclopropyl substituent.

Another important class of reactions for β-keto esters is their use in multicomponent reactions to synthesize heterocyclic compounds. For instance, in the Hantzsch pyridine (B92270) synthesis , a β-keto ester reacts with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt to form dihydropyridines, which can then be oxidized to pyridines. cdnsciencepub.comnih.govnih.gov The general applicability of this reaction suggests that this compound could be a suitable substrate.

The Biginelli reaction is another such multicomponent reaction where a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) condense to form dihydropyrimidinones. nih.gov This reaction is of significant interest in medicinal chemistry for the synthesis of biologically active compounds.

Furthermore, condensation of this compound with hydrazine (B178648) is expected to yield pyrazoles. beilstein-journals.orgorganic-chemistry.orgyoutube.com The reaction typically proceeds by initial condensation of hydrazine with one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole (B372694) ring. A review of pyrazole synthesis confirms that the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a classic and common method. beilstein-journals.org

The Knoevenagel condensation is another characteristic reaction of compounds with an active methylene (B1212753) group, such as this compound. mdpi.com In this reaction, the β-keto ester condenses with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond.

Finally, β-keto esters are key starting materials in the Feist-Benary furan (B31954) synthesis , where they react with α-halo ketones to produce substituted furans. organic-chemistry.orgrsc.orgacs.orggoogle.com This reaction proceeds via initial alkylation of the enolate at the α-position, followed by an intramolecular aldol-type condensation and dehydration.

| Reaction Type | Reactants | Product Type |

| Michael Addition | α,β-Unsaturated carbonyl compound, Base | 1,5-Dicarbonyl compound |

| Aldol Reaction | Aldehyde or Ketone, Base | β-Hydroxy keto ester |

| Robinson Annulation | α,β-Unsaturated ketone, Base | Fused cyclohexenone ring |

| Hantzsch Synthesis | Aldehyde, Ammonia/Ammonium salt | Dihydropyridine (B1217469)/Pyridine |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone |

| Pyrazole Synthesis | Hydrazine | Pyrazole |

| Knoevenagel Condensation | Aldehyde or Ketone, Weak base | α,β-Unsaturated product |

| Feist-Benary Synthesis | α-Halo ketone, Base | Furan |

Electrophilic Substitutions at the α-Position

The nucleophilic enolate of this compound can readily react with a variety of electrophiles in substitution reactions at the α-carbon. The most common of these is alkylation, where the enolate displaces a leaving group from an alkyl halide or sulfonate to form a new carbon-carbon bond. This allows for the introduction of a wide range of substituents at the position between the two carbonyl groups.

Halogenation at the α-position can also be achieved using appropriate halogenating agents. The resulting α-halo-β-keto ester is a valuable synthetic intermediate for further transformations.

Cyclopropyl Ring Reactivity and Associated Transformations

The cyclopropyl group, a three-membered carbocycle, possesses significant ring strain, which imparts unique reactivity to this moiety. Under certain conditions, the ring can undergo opening or rearrangement reactions.

Ring-Opening Reactions

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and catalytic activation. In the context of cyclopropyl ketones, ring-opening can be initiated by the formation of a radical or ionic intermediate.

For instance, radical-induced ring-opening can occur where a radical adds to the carbonyl group, or a radical is generated on a neighboring atom, leading to cleavage of a carbon-carbon bond in the ring. nih.gov Studies on the oxidative ring-opening of cyclopropanols to form β-keto alkyl radicals demonstrate a viable pathway for the functionalization of the carbon skeleton. nih.gov While this compound is not a cyclopropanol, related radical-based transformations could potentially be envisioned.

Rearrangements of the Cyclopropyl Moiety

Thermal rearrangements of cyclopropyl ketones are well-documented transformations. One notable example is the Cloke-Wilson rearrangement , where cyclopropyl ketones or aldehydes can rearrange to form five-membered heterocycles like dihydrofurans or dihydropyrroles upon heating. rsc.org This type of rearrangement proceeds through a ring-opening/cyclization mechanism.

Derivatization Strategies and Functional Group Interconversions of this compound

The unique structural features of this compound make it a versatile precursor for the synthesis of a wide array of functionalized molecules, including those with applications in medicinal chemistry and materials science. guidechem.com

Alkylation and Benzylation Reactions

The acidic α-hydrogens of this compound are readily removed by a base to form an enolate, which can then undergo nucleophilic attack on various electrophiles, such as alkyl and benzyl (B1604629) halides. This classic reaction allows for the introduction of a wide range of substituents at the carbon atom situated between the two carbonyl groups.

While specific literature on the alkylation and benzylation of this compound is not extensively detailed, the general principles of β-keto ester chemistry are well-established. The reaction typically proceeds by treating the β-keto ester with a base, such as sodium ethoxide or potassium carbonate, to generate the enolate. Subsequent addition of an alkyl halide (e.g., methyl iodide) or a benzyl halide (e.g., benzyl bromide) leads to the formation of the corresponding α-substituted product. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. A related compound, Benzyl 3-cyclopropyl-3-oxopropanoate, highlights the synthetic accessibility of molecules with a benzyl group within this structural framework. bldpharm.comnih.govchemscene.com

Table 1: General Alkylation and Benzylation of β-Keto Esters

| Electrophile | Base | Solvent | Product Type |

| Alkyl Halide (e.g., CH₃I) | Sodium Ethoxide | Ethanol (B145695) | α-Alkyl-β-keto ester |

| Benzyl Halide (e.g., BnBr) | Potassium Carbonate | Acetone | α-Benzyl-β-keto ester |

Formation of Functionalized Derivatives

This compound is a valuable building block for the synthesis of various heterocyclic compounds. The 1,3-dicarbonyl moiety can react with a variety of dinucleophiles to form five- and six-membered rings. For instance, reaction with hydrazines can yield pyrazole derivatives, while condensation with urea or thiourea in the presence of an aldehyde leads to the formation of dihydropyrimidinones through the Biginelli reaction. organic-chemistry.orgnih.govnih.govbeilstein-journals.orgresearchgate.net Similarly, it can participate in the Hantzsch pyridine synthesis to afford dihydropyridine derivatives. wikipedia.org The synthesis of quinolines from cyclopropyl ketones has also been documented, suggesting another avenue for derivatization. organic-chemistry.org

Cascade and Multicomponent Reactions Featuring this compound

Prominent examples of multicomponent reactions involving β-keto esters like this compound include the Biginelli reaction and the Hantzsch pyridine synthesis .

The Biginelli reaction is a three-component condensation between a β-keto ester, an aldehyde, and urea or thiourea, typically under acidic catalysis. organic-chemistry.orgnih.govnih.govbeilstein-journals.orgresearchgate.net This reaction provides a straightforward route to dihydropyrimidinones, a class of compounds with significant pharmacological interest.

Table 2: General Scheme of the Biginelli Reaction

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| β-Keto Ester | Aldehyde | Urea/Thiourea | Acid (e.g., HCl) | Dihydropyrimidinone |

The Hantzsch pyridine synthesis is a four-component reaction involving two equivalents of a β-keto ester, an aldehyde, and a nitrogen source like ammonia or ammonium acetate (B1210297). wikipedia.org The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative. wikipedia.org This reaction is a powerful tool for the construction of substituted pyridine rings.

Table 3: General Scheme of the Hantzsch Pyridine Synthesis

| Component 1 (2 equiv.) | Component 2 | Component 3 | Product (after oxidation) |

| β-Keto Ester | Aldehyde | Ammonia/Ammonium Acetate | Substituted Pyridine |

Furthermore, domino reactions involving Michael acceptors can be initiated by the nucleophilic character of the enolate derived from this compound, leading to the formation of complex cyclic structures. nih.gov The synthesis of quinolines from cyclopropyl ketones also points towards the potential for cascade reactions where the cyclopropyl ring itself is involved in the transformation. organic-chemistry.org

Mechanistic Investigations of Reactions Involving Ethyl 3 Cyclopropyl 3 Oxopropanoate

Decarboxylative Rearrangement Mechanisms

The decarboxylation of β-keto esters like ethyl 3-cyclopropyl-3-oxopropanoate typically proceeds after hydrolysis to the corresponding β-keto acid. The presence of the cyclopropyl (B3062369) group introduces unique mechanistic possibilities, particularly under thermal conditions.

Thermal Decarboxylation Pathways

The thermal decarboxylation of β-keto acids is a classic organic reaction that proceeds through a cyclic transition state. In the case of 3-cyclopropyl-3-oxopropanoic acid, formed from the hydrolysis of the ethyl ester, the reaction is believed to follow a concerted pericyclic mechanism. The carboxylic acid proton is transferred to the carbonyl oxygen of the ketone, while the carbon-carbon bond between the carboxyl group and the α-carbon cleaves. This process is facilitated by the formation of a stable enol intermediate, which then tautomerizes to the final ketone product, cyclopropyl methyl ketone.

A key feature of this reaction is the six-membered ring transition state, which allows for a low-energy pathway for the elimination of carbon dioxide. The stability of the cyclopropyl group is largely maintained during this process under moderate thermal conditions.

Proposed Diradical Intermediates

At higher temperatures, the thermal decarboxylation of 3-cyclopropyl-3-oxopropanoic acid can become more complex. The high strain energy of the cyclopropyl ring (approximately 27 kcal/mol) makes it susceptible to thermal ring-opening. This can lead to the formation of diradical intermediates.

One proposed pathway involves the homolytic cleavage of one of the carbon-carbon bonds of the cyclopropyl ring. This ring-opening would result in a diradical species that can undergo various subsequent reactions, including intramolecular hydrogen transfer or rearrangement, competing with the decarboxylation process. The intermediacy of these diradicals can lead to the formation of side products and a decrease in the yield of the expected cyclopropyl methyl ketone. The exact nature and fate of these diradical intermediates are subjects of ongoing research and are often inferred from product analysis studies.

| Intermediate Type | Proposed Formation Pathway | Potential Subsequent Reactions |

| Enol Intermediate | Concerted pericyclic decarboxylation | Tautomerization to ketone |

| Diradical Intermediate | Thermal ring-opening of the cyclopropyl group | Intramolecular H-transfer, rearrangement, polymerization |

Mechanistic Pathways of Cyclization Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic and carbocyclic systems. The mechanistic pathways of these cyclization reactions are often highly dependent on the reaction conditions, including the choice of base, solvent, and catalyst.

Base-Solvent Controlled Chemoselectivity

The active methylene (B1212753) group in this compound is readily deprotonated by a variety of bases, forming a nucleophilic enolate. The chemoselectivity of the subsequent reactions of this enolate can be controlled by the choice of base and solvent.

In intramolecular cyclization reactions, the solvent can play a crucial role in modulating the reactivity of the enolate and any electrophilic centers within the molecule. For instance, in a hypothetical intramolecular cyclization where the ester group is the electrophile (a Dieckmann-type condensation), the choice of solvent can influence the conformation of the substrate and the stability of the transition state, thereby affecting the yield and stereoselectivity of the cyclized product. Aprotic polar solvents like DMF or DMSO can enhance the rate of reaction by solvating the counter-ion of the base and leaving the enolate more nucleophilic. In contrast, protic solvents can stabilize the enolate through hydrogen bonding, potentially reducing its reactivity.

The nature of the base is also critical. A sterically hindered base might favor deprotonation at a less hindered site if multiple acidic protons are present, while a smaller base might show less selectivity.

| Factor | Influence on Chemoselectivity | Example |

| Base | Steric hindrance can direct deprotonation site. Strength of the base determines the extent of enolate formation. | A bulky base like lithium diisopropylamide (LDA) may favor kinetic enolate formation. |

| Solvent | Polarity and coordinating ability affect enolate reactivity and transition state stability. | Aprotic polar solvents (e.g., DMSO) can accelerate SN2-type cyclizations. |

Azide (B81097) Attack Mechanisms (Dimroth Reaction)

The reaction of this compound with azides can lead to the formation of triazoles, a process that can be mechanistically related to the Dimroth rearrangement. The reaction is initiated by the nucleophilic attack of the azide ion on the carbonyl carbon of the keto group. This is followed by an intramolecular cyclization and dehydration sequence.

The proposed mechanism involves the initial formation of a tetrahedral intermediate, which then undergoes cyclization through the attack of the terminal nitrogen of the azide onto the ester carbonyl. Subsequent elimination of ethanol (B145695) and rearrangement would lead to the formation of a stable 1,2,3-triazole ring. The Dimroth rearrangement is a type of rearrangement where endocyclic and exocyclic heteroatoms switch places. In the context of the reaction of β-keto esters with azides, a Dimroth-type equilibrium may exist in the resulting triazole products, particularly under thermal or acidic/basic conditions.

Metal-Catalyzed Cyclization Mechanisms (e.g., Rh(III)-catalyzed)

Rhodium(III) catalysts have been shown to be effective in promoting C-H activation and subsequent cyclization reactions. cdnsciencepub.com In a reaction involving a derivative of this compound, a Rh(III)-catalyzed cascade C-H activation and cyclization could be envisioned.

A plausible mechanistic cycle would begin with the coordination of the rhodium catalyst to a directing group on the substrate. This is followed by the C-H activation of a suitable C-H bond, forming a rhodacycle intermediate. Subsequent insertion of an internal alkyne or alkene into the Rh-C bond would lead to an expanded rhodacycle. Finally, reductive elimination would furnish the cyclized product and regenerate the active Rh(III) catalyst. The specific pathway and the intermediates involved would be highly dependent on the substrate and the ligand environment of the rhodium catalyst. cdnsciencepub.com

| Catalyst System | Key Mechanistic Steps | Resulting Transformation |

| Rh(III) with a directing group | C-H activation, migratory insertion, reductive elimination | Annulation, formation of new carbocyclic or heterocyclic rings |

Theoretical and Computational Studies on Reaction Mechanisms

Theoretical and computational chemistry offer powerful tools to elucidate the intricate details of reaction mechanisms that are often challenging to probe experimentally. For a molecule like this compound, with its unique combination of a strained three-membered ring and a reactive β-dicarbonyl system, computational studies are invaluable for predicting its behavior in various chemical transformations.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be instrumental in predicting the selectivity of its reactions, such as chemoselectivity and regioselectivity.

For instance, in reactions where multiple pathways are possible, DFT can be used to calculate the energies of the transition states and intermediates for each pathway. The pathway with the lowest energy barrier is generally the most favored, thus determining the major product.

A key area of interest for this molecule is the reactivity of the cyclopropyl ketone. DFT studies on similar cyclopropyl ketones have explored the mechanism of phosphine-catalyzed ring-opening reactions. scilit.comrsc.orgrsc.org These studies reveal that multiple reaction pathways, including the formation of various cyclic and rearranged products, can be computationally modeled. rsc.orgrsc.org The computational results from such studies typically show that one pathway is significantly more energetically favorable, thereby explaining the observed chemoselectivity. rsc.orgrsc.org

Furthermore, DFT can be employed to analyze the effects of substituents on the reactivity and selectivity of reactions involving β-keto esters. A computational analysis of a series of β-keto ester analogues has shown that their reactivity can be assessed by analyzing their global electrophilicity and the local electrophilic sites within the molecule. nih.gov For this compound, DFT calculations could pinpoint the most electrophilic centers, predicting whether a nucleophile would preferentially attack the ketone carbonyl, the ester carbonyl, or the α-carbon.

The table below illustrates the type of data that would be generated from a DFT study on the selectivity of a hypothetical reaction of this compound with a nucleophile, comparing different possible reaction pathways.

| Reaction Pathway | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Predicted Selectivity |

| Nucleophilic attack at ketone | 15.2 | -5.8 | Major |

| Nucleophilic attack at ester | 22.5 | -2.1 | Minor |

| Ring-opening of cyclopropane (B1198618) | 18.7 | -8.3 | Moderate |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values from DFT studies on similar systems.

The construction of a reaction energy profile is a cornerstone of computational mechanistic studies. This profile maps the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. For reactions involving this compound, these profiles would provide a quantitative understanding of the reaction kinetics.

For example, in a study of the phosphine-catalyzed ring-opening of a cyclopropyl ketone, the energy profile would detail the energetic cost of each step: the initial nucleophilic attack of the phosphine, the opening of the cyclopropane ring, subsequent intramolecular reactions, and the final product formation. rsc.orgrsc.org The highest point on this profile corresponds to the rate-determining step of the reaction.

Kinetic analysis derived from these energy profiles allows for the calculation of reaction rates and the prediction of how changes in reaction conditions (e.g., temperature, catalyst) will affect the outcome. The activation energy (Ea) for each step can be determined from the energy difference between the reactant and the transition state.

A theoretical study on the reactivity of β-keto esters has utilized computational analysis to understand their potential as antibacterial agents. nih.gov This work involved calculating the energies of the frontier molecular orbitals (HOMO and LUMO) to assess the compounds' reactivity. nih.gov Similar calculations for this compound would provide insights into its kinetic stability and its propensity to react in various cycloaddition or nucleophilic substitution reactions.

The following table presents a hypothetical energy profile for a two-step reaction of this compound, showcasing the kind of data that would be obtained from computational analysis.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +20.5 |

| 3 | Intermediate | -3.2 |

| 4 | Transition State 2 | +15.8 |

| 5 | Products | -10.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values from computational studies on multi-step organic reactions.

By combining DFT calculations for selectivity with the detailed pictures provided by energy profiles and kinetic analysis, a comprehensive understanding of the mechanistic intricacies of reactions involving this compound can be achieved. While direct studies on this specific molecule are awaited, the methodologies applied to related cyclopropyl ketones and β-keto esters provide a clear roadmap for future computational investigations.

Applications of Ethyl 3 Cyclopropyl 3 Oxopropanoate in Target Molecule Synthesis

Intermediates in Pharmaceutical Synthesis

The compound serves as a crucial precursor in the synthesis of a wide array of pharmaceutical molecules. researchgate.netgoogle.com Its structural features are incorporated into the backbones of several classes of therapeutic agents.

A significant application of ethyl 3-cyclopropyl-3-oxopropanoate is in the synthesis of triazolopyrimidinone (B1258933) derivatives, which are investigated as noncompetitive, intracellular antagonists for CC chemokine receptors 2 (CCR2) and 5 (CCR5). acs.orgnih.govresearchgate.net These receptors are implicated in inflammatory diseases, making their antagonists promising therapeutic candidates. acs.orgresearchgate.net

The synthesis is typically a three-step process. acs.orgnih.gov Initially, the this compound is benzylated. This is followed by a cyclization reaction with an aminotriazole, such as 3,5-diaminotriazole, often under microwave irradiation in an ionic liquid, to form the final triazolopyrimidinone core structure. acs.orgnih.gov This synthetic route has been utilized to create a series of derivatives to explore their structure-activity relationships (SAR) for both CCR2 and CCR5, leading to the identification of potent dual inhibitors. acs.orgresearchgate.net

Table 1: Synthesis of Benzylated β-Keto Ester Intermediate

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

|---|

This interactive table summarizes a key step in the synthesis of triazolopyrimidinone derivatives.

While this compound is a versatile intermediate in medicinal chemistry, its specific role as a direct precursor in the widely documented synthesis pathways of drugs such as Pitavastatin and Paclitaxel analogues is not prominently established in the reviewed scientific literature.

This compound is a documented precursor in the synthesis of novel heterocyclic compounds designed as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. google.com Cystic fibrosis is a genetic disease caused by mutations in the CFTR gene, and modulators that restore the function of the faulty protein are a key therapeutic strategy. researchgate.netnih.gov

Patent literature describes a synthetic route where this compound is reacted with t-butylhydrazine hydrochloride in the presence of acetic acid and ethanol (B145695). google.com This reaction forms a pyrazole (B372694) intermediate, which is a core component of the final heterocyclic modulators. google.com The cyclopropyl (B3062369) moiety is a recurring structural motif in various novel CFTR modulators being investigated. researchgate.netnih.govacs.org However, a direct synthetic link to trimethylangelicin analogs using this specific precursor is not detailed in the available research.

Building Block for Agrochemicals

The utility of this compound extends to the agrochemical sector, where it serves as a building block for pesticides. researchgate.net

The compound is explicitly used in the synthesis of novel herbicides. google.com A patent details the preparation of 4-(4-trifluoromethyl-6-cyclopropylpyrazolyl)pyrimidines, which exhibit herbicidal activity. google.com In this synthesis, this compound is a key starting material for forming the cyclopropyl-substituted pyrazole ring, which is central to the final herbicidal compound. While its general use in insecticide synthesis is mentioned, specific, documented examples are less prevalent in the reviewed literature. researchgate.net

Table 2: Key Reaction in Herbicide Synthesis

| Reactant | Reaction | Intermediate | Application | Reference |

|---|

This table highlights the role of the compound in agrochemical synthesis.

Precursor for Advanced Materials

The application of this compound as a precursor for the synthesis of advanced materials or in polymer chemistry is not well-documented in the surveyed scientific and patent literature. While related compounds may find use in such areas, the specific contribution of this compound itself is not clearly established.

Organic Optoelectronic Materials

While direct applications of this compound in commercially available optoelectronic devices are not extensively documented, its role as a synthetic intermediate is noteworthy. It is used in the synthesis of various dyes and heterocyclic systems that are foundational to the development of organic optoelectronic materials. guidechem.com The cyclopropyl motif can impart unique steric and electronic properties to a final molecule, potentially influencing its photophysical characteristics such as absorption, emission, and charge transport, which are critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Sensor Materials

The development of chemical sensors often relies on the synthesis of specific heterocyclic compounds that can interact with and detect target analytes. Pyrrole derivatives, which can be synthesized from precursors like this compound, are known to be used in the development of various sensors. semanticscholar.org The incorporation of the cyclopropyl group can fine-tune the electronic environment and three-dimensional structure of the heterocyclic sensor molecule, potentially enhancing its selectivity and sensitivity towards specific ions or molecules.

Synthesis of Diverse Heterocyclic Compounds

A primary application of this compound is as a precursor for a variety of heterocyclic compounds. Its 1,3-dicarbonyl structure is ideal for condensation reactions with various binucleophiles to form five- and six-membered rings.

Pyrrole Derivatives

Pyrrole scaffolds are present in a vast range of natural products and technologically important materials. semanticscholar.org this compound is a key starting material for creating cyclopropyl-substituted pyrroles. A prominent method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). semanticscholar.org The required 1,4-dicarbonyl intermediate can be synthesized from this compound. Another powerful method involves the [3+2] cycloaddition between an electron-deficient alkene and tosylmethyl isocyanide (TosMIC), where the β-ketoester can be used to generate the necessary alkene precursor. mdpi.com

| Reaction Name | Key Reagents | Product Type |

|---|---|---|

| Paal-Knorr Synthesis | This compound (as precursor to a 1,4-dicarbonyl), Primary Amine/Ammonia, Acid Catalyst | Substituted Pyrroles |

| Barton-Zard Synthesis | This compound (after conversion), Isocyanoacetate | Polysubstituted Pyrroles |

Pyridine (B92270) Derivatives

The synthesis of pyridine rings is readily achieved using multicomponent reactions, with the Hantzsch pyridine synthesis being a classic and adaptable method. wikipedia.orgchemtube3d.com This reaction typically involves the condensation of an aldehyde, a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297), and two equivalents of a β-ketoester. wikipedia.orgorganic-chemistry.org By employing this compound in this synthesis, it is possible to produce 1,4-dihydropyridines bearing cyclopropyl groups, which can then be oxidized to the corresponding aromatic pyridine derivatives. wikipedia.orgbeilstein-journals.org An alternative route is the Guareschi-Thorpe synthesis, which condenses cyanoacetamide or alkyl cyanoacetate (B8463686) with a 1,3-dicarbonyl compound in the presence of a nitrogen source like ammonium carbonate. rsc.orgnih.gov

| Reaction Name | Key Reagents | Product Type |

|---|---|---|

| Hantzsch Pyridine Synthesis | This compound, Aldehyde, Ammonium Acetate | Cyclopropyl-substituted Dihydropyridines/Pyridines |

| Guareschi-Thorpe Synthesis | This compound, Cyanoacetamide, Ammonium Carbonate | Cyclopropyl-substituted Hydroxy-cyanopyridines |

Furan (B31954) and Dihydrofuran Derivatives

Furan-containing structures are prevalent in bioactive natural products and functional materials. organic-chemistry.org this compound can serve as a precursor for substituted furans and their partially saturated analogs, dihydrofurans. For instance, manganese(III) acetate can mediate the radical cyclization of β-dicarbonyl compounds with alkenes to yield dihydrofurans. researchgate.net Various methods exist for converting β-ketoesters into highly functionalized dihydrofurans through reactions with reagents like α-phenacyl bromide or via tandem reactions catalyzed by bases such as DABCO. researchgate.net

| Reaction Type | Key Reagents/Catalysts | Product Type |

|---|---|---|

| Radical Cyclization | Manganese(III) Acetate, Alkenes | Substituted Dihydrofurans researchgate.net |

| Tandem Reaction | α-Haloketones, Base (e.g., K₂CO₃) | Substituted Dihydrofurans researchgate.net |

| Paal-Knorr Furan Synthesis | 1,4-dicarbonyl (from precursor), Acid catalyst | Substituted Furans organic-chemistry.org |

Pyrazole and Triazole Derivatives

Pyrazoles and triazoles are five-membered nitrogen-containing heterocycles that are cornerstones in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.net The Knorr pyrazole synthesis is a direct and efficient method for preparing pyrazoles, involving the reaction of a β-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative. researchgate.netrsc.org The regioselectivity of this reaction is typically high, governed by the differential reactivity of the two carbonyl groups. rsc.org

The synthesis of 1,2,3-triazoles from β-ketoesters is also well-established. One common approach involves a diazo-transfer reaction onto the active methylene (B1212753) group of the ketoester, followed by cyclization. nih.govraco.cat For example, reacting a β-ketoester with an azide (B81097) source, such as imidazole (B134444) sulfonyl azide, in the presence of a base can yield N-amino-1,2,3-triazoles. nih.gov

| Reaction Name | Key Reagents | Product Type |

|---|---|---|

| Knorr Pyrazole Synthesis | This compound, Hydrazine Hydrate | Cyclopropyl-substituted Pyrazoles researchgate.net |

| Diazo-Transfer Cyclization | This compound, Imidazole Sulfonyl Azide, Base (e.g., DBU) | Substituted 1,2,3-Triazoles nih.gov |

Isoquinoline (B145761) and Isoquinolin-3-ol Derivatives

This compound serves as a versatile precursor in the synthesis of heterocyclic compounds, including isoquinoline and isoquinolin-3-ol derivatives. These structural motifs are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The reactivity of the β-ketoester functionality in this compound allows for its participation in cyclization reactions to form the core isoquinoline ring system. Two notable methods for the synthesis of these derivatives from β-ketoester precursors are the copper-catalyzed coupling with 2-halobenzylamines and the aryne acyl-alkylation/condensation.

Synthesis of Isoquinoline Derivatives via Copper-Catalyzed Coupling

A prominent method for the synthesis of substituted isoquinolines involves the copper(I) iodide (CuI)-catalyzed coupling of β-ketoesters with 2-halobenzylamines. This reaction proceeds through a coupling/condensative cyclization pathway to initially form 1,2-dihydroisoquinolines. Subsequent dehydrogenation, often occurring in the presence of air, leads to the aromatic isoquinoline core.

While specific research detailing the use of this compound in this reaction is not extensively documented, the general mechanism allows for the prediction of the resulting product. In this proposed reaction, this compound would react with a 2-halobenzylamine, such as 2-bromobenzylamine, in the presence of a copper(I) catalyst and a base. The resulting product would be ethyl 1-cyclopropylisoquinoline-4-carboxylate.

Table 1: Proposed Synthesis of Ethyl 1-cyclopropylisoquinoline-4-carboxylate

| Reactant 1 | Reactant 2 | Catalyst | Base | Proposed Product |

| This compound | 2-Bromobenzylamine | CuI | K₂CO₃ | Ethyl 1-cyclopropylisoquinoline-4-carboxylate |

Synthesis of Isoquinolin-3-ol Derivatives via Aryne Acyl-Alkylation/Condensation

Another synthetic strategy to access isoquinoline derivatives from β-ketoesters is through a one-pot aryne acyl-alkylation/condensation procedure. This method is particularly useful for the synthesis of 3-hydroxyisoquinolines. The reaction involves the generation of a reactive aryne intermediate, which then undergoes a cascade reaction with the β-ketoester.

When applying this methodology to this compound, it is anticipated that the reaction would proceed to yield 1-cyclopropylisoquinolin-3-ol. This approach provides a direct route to the isoquinolin-3-ol scaffold, which is a valuable building block in the synthesis of more complex molecules. The specific conditions for this transformation would involve the in-situ generation of an aryne in the presence of the β-ketoester.

Table 2: Proposed Synthesis of 1-Cyclopropylisoquinolin-3-ol

| Reactant 1 | Reagent for Aryne Generation | Proposed Product |

| This compound | (Trimethylsilyl)aryl triflate and a fluoride (B91410) source | 1-Cyclopropylisoquinolin-3-ol |

Stereoselective and Enantioselective Synthesis Utilizing Ethyl 3 Cyclopropyl 3 Oxopropanoate

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation is a powerful method for the enantioselective reduction of the ketone in β-keto esters to the corresponding β-hydroxy esters. rsc.org For ethyl 3-cyclopropyl-3-oxopropanoate, this transformation yields optically active ethyl 3-cyclopropyl-3-hydroxypropanoate, a valuable chiral building block.

Heterogeneous catalysts, particularly nickel-based systems modified with chiral molecules, are effective for the enantio-differentiating hydrogenation of β-keto esters. akjournals.com Tartaric acid-modified Raney nickel (TA-MRNi) is a well-studied and effective catalyst for this purpose. researchgate.net

The modification process involves treating the nickel catalyst with an aqueous solution of a chiral modifier, such as (R,R)-tartaric acid. gla.ac.uk This treatment creates chiral domains on the catalyst surface. gla.ac.uk The interaction between the modifier and the nickel surface can be influenced by factors like pH, temperature, and modifier concentration, which in turn affect the catalyst's enantioselectivity. gla.ac.uk Research on other β-keto esters, such as methyl acetoacetate, has shown that the nature of the support material and the presence of co-modifiers like sodium bromide can also significantly influence the enantiomeric excess (ee) achieved. akjournals.com For instance, the use of Ni/SiO2 catalysts has been studied in detail, revealing that higher nickel loading can lead to greater enantiodifferentiating ability. gla.ac.uk The interaction between the substrate and the adsorbed tartaric acid moiety is crucial; a stronger interaction generally leads to higher enantioselectivity. researchgate.net

Table 1: Factors Influencing Enantioselectivity in Tartaric Acid-Modified Nickel Catalyst Systems | Factor | Effect on Catalysis | Reference | | :--- | :--- | :--- | | Modification pH | Influences the extent of nickel corrosion and the nature of the surface complex formed. | gla.ac.uk | | Modification Temperature | Affects the adsorption of tartaric acid and the stability of the chiral surface. | gla.ac.uk | | Co-modifier (e.g., NaBr) | Can enhance enantioselectivity by altering the catalyst surface and reaction kinetics. | akjournals.com | | Hydrogen Pressure | A lower hydrogen pressure can, under certain conditions, improve enantioselectivity by influencing the rate of hydrogen supply to the catalyst surface. akjournals.com | | Support Material | The choice of support (e.g., SiO2, Al2O3) and its morphology can impact the dispersion and properties of the nickel nanoparticles, thereby affecting enantioselectivity. acs.org |

This table is generated based on studies of similar β-keto esters, as specific data for this compound is not extensively available.

Enantio-differentiating hydrogenation occurs when the chiral catalyst system preferentially generates one enantiomer of the product over the other. akjournals.com In the case of the tartaric acid-modified nickel catalyst, it is proposed that the tartaric acid and the β-keto ester substrate co-adsorb on the nickel surface, forming diastereomeric complexes. researchgate.netgla.ac.uk

The differentiation arises from the difference in the activation energies required for the hydrogenation of these two diastereomeric surface complexes. The complex leading to the major enantiomer has a lower energy barrier for hydrogenation. researchgate.net The hydrogenation itself is believed to occur at unmodified nickel sites adjacent to the chiral modifying sites, with hydrogen atoms "spilling over" to the adsorbed substrate. gla.ac.uk The success of this process relies on a delicate balance of interactions: the substrate must bind to the chiral modifier strongly enough to be directed, but not so strongly that it inhibits the catalytic turnover. researchgate.net While nickel systems are common, other metal-ligand complexes, such as those based on ruthenium and iridium, are also highly effective for the asymmetric hydrogenation of β-keto esters, often under milder, homogeneous conditions. nih.govacs.orgorganic-chemistry.org

Chiral Auxiliary Approaches

Another strategy for achieving stereocontrol is the use of chiral auxiliaries. This approach involves covalently attaching a chiral molecule to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter(s) have been created, the auxiliary is removed.

A relevant example of this strategy is the "temporary stereocentre" approach used for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org In this methodology, a chiral oxazolidinone auxiliary is used to perform a highly diastereoselective aldol (B89426) reaction with an α,β-unsaturated aldehyde. rsc.org This creates a temporary β-hydroxyl stereocenter. The directing effect of this newly formed stereocenter is then used to control the diastereoselectivity of a subsequent cyclopropanation of the alkene. Finally, a retro-aldol reaction removes the chiral auxiliary and the temporary stereocenter, yielding an enantiopure cyclopropane-carboxaldehyde. rsc.org This principle can be adapted to substrates like this compound, where a chiral auxiliary could be appended to the ester group to direct reactions at the active methylene (B1212753) position.

Diastereoselective Transformations

When a molecule already contains a stereocenter, new stereocenters can be introduced with controlled stereochemistry relative to the existing one. Such transformations are termed diastereoselective. This compound can be a starting point for creating multiple stereocenters.

A powerful method for achieving this is through biocatalysis. For instance, engineered enzymes have been used for the highly stereoselective synthesis of α-cyclopropylpyruvates, which are structurally related to derivatives of this compound. utdallas.edu In one study, an engineered myoglobin (B1173299) variant, Mb(H64V,V68G), catalyzed the cyclopropanation of an olefin with ethyl α-diazopyruvate. utdallas.edu This biocatalytic approach afforded the α-cyclopropylpyruvate products with both high diastereomeric ratios and excellent enantiomeric excess (up to 99% ee). utdallas.edu The resulting keto-ester products, containing vicinal stereocenters, can then be subjected to further transformations, such as selective reductions, to generate complex, optically active cyclopropane (B1198618) derivatives. utdallas.edu

Applications in the Synthesis of Optically Active Compounds (e.g., (-)-Paeonilide)

The stereoselective synthesis of cyclopropane-containing motifs is crucial for the total synthesis of various natural products. A notable example is the monoterpenoid (-)-Paeonilide, the unnatural enantiomer of a compound isolated from Paeonia delavayi that exhibits biological activity. rsc.orguni-regensburg.de

The first enantioselective synthesis of (-)-Paeonilide showcases the strategic importance of creating chiral cyclopropane structures. rsc.orgrsc.org While not starting directly from this compound, the synthesis employs a key asymmetric cyclopropanation step that establishes the core stereochemistry of the molecule. uni-regensburg.de

Table 2: Key Steps in the Enantioselective Synthesis of (-)-Paeonilide

| Step | Description | Significance | Reference |

|---|---|---|---|

| Asymmetric Cyclopropanation | A furan (B31954) derivative is subjected to a copper(I)-catalyzed cyclopropanation using a chiral bis(oxazoline) ligand. | This step introduces the initial stereocenter and forms the critical cyclopropane ring with high enantioselectivity. | rsc.orguni-regensburg.de |

| Ring-Opening/Lactonization | The resulting donor-acceptor substituted cyclopropane undergoes a ring-opening and intramolecular lactonization cascade. | This cascade efficiently constructs the furo-lactone core skeleton of the target molecule. | rsc.org |

| Side Chain Introduction | An allyl side chain is stereoselectively introduced at an acetal-like position on the core structure. | This step completes the carbon framework of paeonilide. | rsc.org |

This synthetic route highlights how the principles of asymmetric cyclopropanation, a reaction class thematically linked to the chemistry of this compound, are applied to access complex and biologically relevant optically active molecules. rsc.org

Advanced Analytical and Characterization Methodologies for Intermediates and Products Derived from Ethyl 3 Cyclopropyl 3 Oxopropanoate

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of molecular structure for derivatives of ethyl 3-cyclopropyl-3-oxopropanoate relies heavily on a combination of advanced spectroscopic methods. These techniques provide detailed insights into atomic connectivity and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a primary tool for structural analysis.

¹H NMR provides precise information on the proton environment. For derivatives, the characteristic signals of the cyclopropyl (B3062369) ring protons are typically found in the upfield region, and their splitting patterns confirm the ring's integrity. The ethyl ester group is readily identified by its signature quartet and triplet signals.

¹³C NMR complements the proton data by mapping the carbon framework. The carbonyl carbons of the ketone and ester groups are particularly diagnostic, appearing at distinct downfield chemical shifts (typically >160 ppm).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, which is crucial for elucidating the complete structure of more complex derivatives. researchgate.net

Mass Spectrometry (MS) is essential for determining molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, allowing for the confident determination of a molecule's chemical formula. biocrick.com

Tandem Mass Spectrometry (MS/MS) experiments involve the fragmentation of a selected ion, and the resulting pattern provides a fingerprint of the molecule's structure. For instance, derivatives of this compound often show characteristic fragmentation patterns, such as the loss of the ethoxy group or cleavage of the cyclopropyl ring.

Infrared (IR) Spectroscopy is used to identify specific functional groups. The presence of strong absorption bands in the 1650-1750 cm⁻¹ region is a clear indicator of the carbonyl (C=O) groups from the ketone and ester functionalities inherent in these structures.

Table 1: Key Spectroscopic Data for the Elucidation of this compound Derivatives

| Analytical Technique | Information Provided | Typical Observations |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals for cyclopropyl, ethyl, and other substituent protons. |

| ¹³C NMR | Carbon skeleton and functional groups | Resonances for ketone, ester, and cyclopropyl carbons. |

| 2D NMR (COSY, HMBC) | Detailed structural connectivity | Correlation peaks establishing bonds between atoms. |

| HRMS | Elemental composition | Precise molecular weight to confirm the chemical formula. |

| IR Spectroscopy | Presence of functional groups | Strong C=O stretching bands for ketone and ester groups. |

Chromatographic Methods for Purity and Mixture Analysis

Chromatography is indispensable for separating complex mixtures and assessing the purity of isolated compounds derived from this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile derivatives.

Reversed-Phase HPLC , often using a C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) and water, is commonly employed. researchgate.net

Purity assessment is achieved by integrating the peak area of the main component relative to any impurities. A high-purity sample will show a single, sharp peak. biocrick.com

Coupling HPLC with a Diode-Array Detector (DAD) allows for the acquisition of UV-Vis spectra across each peak, aiding in peak identification and purity assessment. researchgate.net

Gas Chromatography (GC) is the method of choice for volatile and thermally stable compounds, including the starting material and certain intermediates.

Separation is typically achieved on a capillary column with a non-polar stationary phase. nih.gov

GC coupled with Mass Spectrometry (GC-MS) is a powerful combination, providing both retention time data for separation and mass spectra for definitive identification of each component in a mixture. nih.gov This is particularly useful for analyzing reaction progress and identifying byproducts.

Table 2: Common Chromatographic Conditions for Analyzing this compound and its Derivatives

| Technique | Stationary Phase Example | Mobile Phase / Carrier Gas | Detector | Primary Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | Octadecylsilane (C18) | Acetonitrile/Water Gradient | DAD, MS | Purity determination of final products. nih.gov |

| Gas Chromatography | Polysiloxane-based | Helium, Nitrogen | FID, MS | Analysis of volatile starting materials and byproducts. |

Advanced Reaction Monitoring Techniques

To optimize synthetic routes and ensure process safety and consistency, advanced real-time monitoring techniques, often termed Process Analytical Technology (PAT), are implemented. continuaps.comwikipedia.org These methods provide a continuous view of the reaction as it happens. mt.com

In-situ Spectroscopy allows for the analysis of the reaction mixture without the need for sampling.

Fourier Transform Infrared (FTIR) Spectroscopy , using an attenuated total reflectance (ATR) probe immersed in the reactor, can track the concentration of reactants and products in real-time. youtube.com For example, the decrease in the carbonyl signal of a starting material and the simultaneous increase in the signal of a product can be monitored to determine reaction kinetics and endpoints. youtube.com

Raman Spectroscopy offers a complementary vibrational spectroscopy technique. It is particularly advantageous for monitoring reactions in aqueous solutions and for observing symmetric vibrations that are weak in the IR spectrum.

These PAT tools generate large datasets that can be analyzed using multivariate analysis to build comprehensive models of the chemical process. wikipedia.orgmt.com This "process understanding" is crucial for scaling up reactions from the laboratory to manufacturing, ensuring consistent product quality and process efficiency. hamiltoncompany.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Water |

| Helium |

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enhanced Transformations

The development of new catalytic systems is crucial for unlocking the full potential of ethyl 3-cyclopropyl-3-oxopropanoate and its derivatives. Research is focused on creating more efficient, selective, and sustainable catalytic methods for its synthesis and subsequent transformations.

One promising area is the use of copper-catalyzed coupling reactions. For instance, β-keto esters have been shown to be effective ligands for copper(I)-catalyzed C-N, C-O, and C-S coupling reactions, suggesting potential applications for modifying the cyclopropyl (B3062369) keto ester scaffold. capes.gov.br Additionally, palladium-catalyzed β-arylation of α-keto esters provides a method to introduce aryl groups, which could be adapted for this compound to create novel analogs with potentially interesting biological activities. nih.gov

Iron-catalyzed hydrogen atom transfer (HAT) has also emerged as a powerful tool for ring-contraction reactions of β-keto esters, leading to the formation of valuable cyclic ketones. acs.org This methodology could be explored to transform this compound into unique spirocyclic structures. Furthermore, chemoenzymatic strategies are being developed for the synthesis and diversification of cyclopropyl ketones, offering highly stereoselective routes to chiral building blocks. nih.gov

Recent advancements in hydrogen-borrowing catalysis present a sustainable approach for the α-cyclopropanation of ketones. nih.govacs.org This method, mediated by a metal catalyst, allows for the formation of α-cyclopropyl ketones from readily available starting materials and could be adapted for the synthesis of derivatives of this compound.

Sustainable Synthesis Approaches for this compound and its Derivatives

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals. For this compound, this translates to developing methods that reduce waste, use less hazardous reagents, and are more energy-efficient.

Traditional synthesis methods often involve strong bases and cryogenic conditions. prepchem.com Modern approaches aim to overcome these limitations. For example, one synthetic route involves the reaction of ethyl potassium malonate with cyclopropanecarboxylic acid chloride in the presence of triethylamine (B128534) and magnesium chloride, offering a high yield under milder conditions. chemicalbook.com Another method utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) and cyclopropanecarbonyl chloride in dichloromethane. guidechem.com

The development of biocatalytic methods is a key area of sustainable synthesis. Engineered enzymes, such as myoglobin (B1173299), have been used for the stereoselective cyclopropanation of olefins to produce cyclopropyl ketones. nih.govutdallas.edu These enzymatic processes can offer high efficiency and stereoselectivity under mild reaction conditions, providing a greener alternative to traditional chemical methods.

Furthermore, photocatalysis is being explored for the construction of cyclopropane (B1198618) rings. Visible-light-mediated radical/polar crossover annulation offers a mild and efficient way to synthesize 1,1-disubstituted cyclopropanes. organic-chemistry.org Such methods could potentially be adapted for the synthesis of this compound and its derivatives.

Expansion of Applications in Chemical Biology and Medicinal Chemistry

The cyclopropyl group is a highly valued structural motif in medicinal chemistry due to its unique conformational and electronic properties. fiveable.me It can enhance a molecule's potency, metabolic stability, and other pharmacokinetic properties. acs.orgnih.gov Consequently, this compound serves as a valuable building block for the synthesis of new drug candidates. guidechem.com

The cyclopropyl ring can act as a bioisostere for other functional groups, such as a gem-dimethyl group or a vinyl group, allowing for the fine-tuning of a drug's properties. hyphadiscovery.com Its inherent strain contributes to its unique reactivity, which can be harnessed in drug design. fiveable.me The presence of the cyclopropyl moiety has been shown to reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com

The β-keto ester functionality in this compound provides a handle for further chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. guidechem.com This versatility makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The development of new synthetic methods, such as the chemoenzymatic synthesis of chiral cyclopropyl ketones, provides access to enantiomerically pure compounds, which is crucial for developing stereospecific drugs. nih.gov

Computational Design and Prediction of Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new catalysts and synthetic strategies. For this compound, computational studies can help to understand and predict its reactivity and the selectivity of its transformations.

Density Functional Theory (DFT) calculations, for instance, have been used to study the mechanism of tandem Heck-cyclopropane ring-opening reactions of alkenyl cyclopropyl diols, revealing the crucial role of hydroxyl groups in directing the reaction's selectivity. nih.gov Similar computational approaches can be applied to understand the reactivity of the cyclopropyl ketone in this compound.

Computational studies on SmI2-catalyzed intermolecular couplings of cyclopropyl ketones have provided a systematic understanding of the structure-reactivity relationships. nih.govmanchester.ac.ukacs.orgacs.org These studies have shown how the electronic nature of substituents on the cyclopropyl ketone can influence the reaction outcome. Such insights are invaluable for designing new reactions and predicting the behavior of this compound in similar transformations.

Furthermore, computational methods are being used to design organocatalysts and predict their performance in asymmetric catalysis. rsc.org This approach can accelerate the discovery of new catalytic systems for the enantioselective synthesis of derivatives of this compound, which is of high importance for the pharmaceutical industry.

Q & A

Q. What are the key physicochemical properties of ethyl 3-cyclopropyl-3-oxopropanoate, and how do they influence its handling in laboratory settings?

this compound has a molecular formula of , a molecular weight of 156.18 g/mol, and a density of 1.058 g/mL at 25°C. Its boiling point is 212.9°C at 760 mmHg, and it should be stored at room temperature in a well-ventilated area. The compound’s relatively low vapor pressure (0.169 mmHg at 25°C) reduces inhalation risks, but its flash point (84.6°C) necessitates precautions against ignition sources .

Q. How is this compound synthesized, and what purification methods are recommended?

The compound is synthesized via esterification of 3-cyclopropyl-3-oxopropanoic acid with ethanol under acidic catalysis. Industrial methods may employ continuous flow reactors for efficiency. Purification typically involves flash column chromatography using hexane:ethyl acetate gradients (e.g., 38:1) to isolate the product with >95% purity. Yields range from 37% to 87% depending on reaction optimization .

Q. What spectroscopic techniques are used to characterize this compound?

NMR (400 MHz, CDCl) reveals peaks at δ 4.32 (q, , 2H, ester CH), 1.37 (t, , 3H, ester CH), and 1.02–0.98 (m, 2H, cyclopropyl CH). LC-MS (ESI) shows 282.1 [M+1] for derivatives. Chromatographic retention times (e.g., ) confirm purity .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cyclizations, and what products are formed?

In palladium-catalyzed reactions, the compound reacts with alkenes (e.g., 1-bromo-2-methylhept-2-ene) to form α,α-disubstituted alkenes. The reaction proceeds via oxidative addition of Pd(0) to the alkene, followed by migratory insertion and reductive elimination. Key NMR signals for the product include δ 5.19–5.12 (m, C=CH) and 1.62 (s, CHC=CH). Yields reach 87% under optimized conditions (hexane:EtOAc eluent) .

Q. What mechanistic insights explain the thermal decarboxylation of this compound to cyclopentenones?

At 500–600°C, the β-keto ester undergoes decarboxylative rearrangement via a 1,1-diacyl-substituted cyclopropane intermediate. The cyclopropyl ring’s strain facilitates ring-opening, forming a diradical that recombines into 2-cyclopentenone. This pathway is exclusive to α-mono-substituted β-keto esters; α,α-disubstituted analogs yield simple ketones .

Q. How is this compound utilized in synthesizing noncovalent Keap1 inhibitors?

The compound serves as a precursor for pyrazole-4-carboxylate derivatives. For example, reaction with 3-bromophenyl hydrazine under reflux conditions forms ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate (85% yield). Subsequent hydrolysis yields carboxylic acids, which are screened for Keap1 binding via fluorescence polarization assays. LC-MS ( 335.1 [M+1]) and NMR validate intermediates .

Q. What strategies resolve contradictions in reaction outcomes when modifying the cyclopropane ring in β-keto esters?

Computational studies (DFT) reveal that cyclopropane ring strain and substituent positioning dictate reactivity. For instance, γ-positioned cyclopropanes (relative to the carbonyl) favor decarboxylation over rearrangement. Steric hindrance from α,α-disubstitution prevents cyclopentenone formation, necessitating careful substrate design for target products .

Methodological Considerations

Q. What analytical workflows ensure reproducibility in synthesizing this compound derivatives?

- Reaction Monitoring : Use LC-MS to track intermediate formation (e.g., for bromophenyl derivatives).

- Purification : Employ gradient flash chromatography (hexane:EtOAc 38:1 to 1:1) to isolate products.

- Validation : Confirm purity (>95% by UV) and structure via / NMR and high-resolution mass spectrometry .

Q. How do solvent and catalyst choices influence the enantioselective synthesis of derivatives?

Chiral organocatalysts (e.g., thiourea-based) in aprotic solvents (MeCN or toluene) enhance enantioselectivity in 1,6-aza-Michael additions. For example, EtN in MeOH facilitates nucleophilic attack on the β-keto ester, achieving 83% yield for isoxazolin-5-one derivatives. Solvent polarity adjustments optimize reaction rates and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products